7-Hydroxy Ropinirole-d14

Description

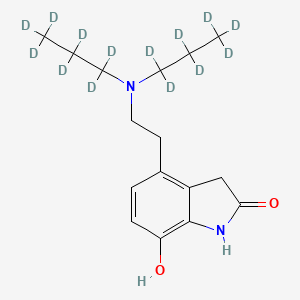

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H24N2O2 |

|---|---|

Molecular Weight |

290.46 g/mol |

IUPAC Name |

4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C16H24N2O2/c1-3-8-18(9-4-2)10-7-12-5-6-14(19)16-13(12)11-15(20)17-16/h5-6,19H,3-4,7-11H2,1-2H3,(H,17,20)/i1D3,2D3,3D2,4D2,8D2,9D2 |

InChI Key |

PVIICBUWKXYFAA-UIULOYBOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N(CCC1=C2CC(=O)NC2=C(C=C1)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCN(CCC)CCC1=C2CC(=O)NC2=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

7-Hydroxy Ropinirole-d14: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Ropinirole-d14 is the deuterium-labeled analogue of 7-Hydroxy Ropinirole, a primary and pharmacologically active metabolite of the non-ergoline dopamine agonist, Ropinirole. Ropinirole is a medication primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome. The introduction of deuterium atoms into the 7-Hydroxy Ropinirole structure makes it an ideal internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and metabolic studies. Its use in methods such as liquid chromatography-mass spectrometry (LC-MS) allows for precise and accurate quantification of Ropinirole and its metabolites in biological matrices. This guide provides a comprehensive overview of this compound, including its chemical properties, metabolic pathway, and detailed experimental protocols for its application in research.

Chemical and Physical Properties

| Property | This compound | 7-Hydroxy Ropinirole |

| CAS Number | 81654-62-8[1] | 81654-57-1 |

| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 290.47 g/mol | 276.38 g/mol |

| IUPAC Name | 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one | 4-[2-(dipropylamino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one |

| Synonyms | N/A | SK&F 89124 |

| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |

| Solubility | Not specified | Not specified |

Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole

Ropinirole undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme CYP1A2. The two major metabolic pathways are N-despropylation and hydroxylation. The hydroxylation of the aromatic ring of Ropinirole results in the formation of 7-Hydroxy Ropinirole. In some species, such as rats, this is the major metabolic pathway. In humans, N-despropylation is the predominant pathway, but 7-Hydroxy Ropinirole is still a significant metabolite. 7-Hydroxy Ropinirole is the only metabolite of Ropinirole that has been shown to possess significant dopamine agonist activity.

References

7-Hydroxy Ropinirole-d14 chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and analytical applications of 7-Hydroxy Ropinirole-d14. This compound is the deuterium-labeled analog of 7-Hydroxy Ropinirole, a primary metabolite of the dopamine agonist Ropinirole. Its principal application is as an internal standard in bioanalytical method development and pharmacokinetic studies, offering enhanced accuracy and precision in the quantification of Ropinirole and its metabolites in biological matrices through isotope dilution mass spectrometry. This document details its chemical characteristics, provides a representative analytical methodology, and illustrates its place within the metabolic pathway of Ropinirole.

Chemical Properties

This compound is a stable isotope-labeled compound that is chemically identical to 7-Hydroxy Ropinirole, with the exception that fourteen hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled analyte in mass spectrometric analyses.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Chemical Name | 4-[2-(dipropyl-d14-amino)ethyl]-7-hydroxy-1,3-dihydro-2H-indol-2-one |

| Synonyms | This compound |

| CAS Number | 81654-62-8[1] |

| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ |

| Molecular Weight | 290.47 g/mol [1] |

| Appearance | Off-White to Pale Yellow Solid (Typical) |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO (Typical) |

| Purity | ≥98% (Typical) |

| Isotopic Enrichment | ≥99 atom % Deuterium (Typical) |

Metabolic Pathway of Ropinirole

Ropinirole undergoes extensive metabolism in humans and various animal species. The primary metabolic pathways are N-depropylation and aromatic hydroxylation. Hydroxylation of the aromatic ring leads to the formation of 7-Hydroxy Ropinirole, which is a pharmacologically active metabolite.[2][3] Both Ropinirole and its metabolites can be further conjugated, primarily through glucuronidation, to facilitate their excretion.[2] The use of this compound as an internal standard is critical for accurately quantifying the levels of the 7-Hydroxy Ropinirole metabolite in biological samples.

Experimental Protocols

The primary application of this compound is as an internal standard in quantitative bioanalytical methods, most commonly utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below is a representative, detailed experimental protocol for the quantification of Ropinirole and 7-Hydroxy Ropinirole in human plasma.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of a 100 ng/mL solution of this compound in methanol (internal standard). Vortex for 10 seconds.

-

Acidification: Add 200 µL of 0.1 M hydrochloric acid. Vortex for 10 seconds.

-

SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of 0.1 M hydrochloric acid.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

Table 2: Representative LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 2 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Ropinirole: 261.2 → 114.27-Hydroxy Ropinirole: 277.2 → 114.2This compound: 291.3 → 128.2 (Predicted) |

| Collision Energy | Optimized for each transition |

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA, EMA). This includes establishing linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability. The use of a stable isotope-labeled internal standard like this compound is crucial for mitigating variability in sample preparation and instrument response, thereby ensuring a robust and reliable method.

Experimental Workflow and Data Analysis

The overall workflow for a typical bioanalytical study utilizing this compound is depicted below. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays allows for the accurate and precise quantification of Ropinirole and its primary active metabolite, 7-Hydroxy Ropinirole, in various biological matrices. The information provided in this guide serves as a foundational resource for the development and validation of robust bioanalytical methods essential for preclinical and clinical drug development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Structure Elucidation of 7-Hydroxy Ropinirole-d14

This guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound, a key internal standard for quantitative bioanalysis.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] In humans, it is extensively metabolized, with the major pathways being N-depropylation and aromatic hydroxylation.[2] The formation of 7-hydroxy ropinirole is a significant metabolic route, primarily mediated by the cytochrome P450 enzyme CYP1A2.[1]

This compound is the deuterium-labeled analog of this primary metabolite.[3][4] Stable isotope-labeled internal standards are crucial in quantitative mass spectrometry-based assays, as they co-elute with the analyte of interest and exhibit similar ionization efficiency, thereby correcting for matrix effects and variations in sample processing. The precise characterization and structural confirmation of such standards are paramount to ensure the accuracy and reliability of pharmacokinetic and metabolic studies.

This document outlines the typical workflow and analytical techniques employed to confirm the identity and structure of this compound.

Metabolic Pathway of Ropinirole

The biotransformation of ropinirole to its 7-hydroxy metabolite is a critical pathway in its clearance. Understanding this pathway is fundamental to appreciating the importance of the 7-hydroxy metabolite in drug metabolism studies.

Caption: Metabolic conversion of Ropinirole to 7-Hydroxy Ropinirole.

Experimental Workflow for Structure Elucidation

The process of structure elucidation for a synthesized standard like this compound involves a multi-step analytical approach to confirm its identity, purity, and the specific positions of isotopic labeling.

Caption: General workflow for the structure elucidation of this compound.

Experimental Protocols

Isolation and Purification by Preparative HPLC

The synthesized crude product of this compound is typically purified using preparative high-performance liquid chromatography (HPLC) to isolate the compound of interest from starting materials, reagents, and by-products.

Protocol:

-

Instrument: Waters Preparative HPLC or equivalent.

-

Column: A C18 reversed-phase column (e.g., 250 x 19 mm, 5 µm particle size) is commonly used for its ability to retain and separate nonpolar to moderately polar compounds.

-

Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid (e.g., 0.1%) to improve peak shape and ionization for subsequent mass spectrometry.

-

Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 15-25 mL/min.

-

Detection: UV detection at a wavelength where the chromophore of the indol-2-one ring absorbs, such as 250 nm, is used to monitor the elution of the compound.[1][5][6]

-

Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and the solvent is removed (e.g., by lyophilization) to yield the purified compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for confirming the molecular weight and fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HR-MS):

-

Objective: To confirm the elemental composition of the molecule.

-

Method: The purified sample is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Expected Result: The measured monoisotopic mass should be within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass calculated for the chemical formula C₁₆H₁₀D₁₄N₂O₂.

Tandem Mass Spectrometry (MS/MS):

-

Objective: To confirm the structure by analyzing the fragmentation pattern. The location of the deuterium atoms can often be inferred from the mass shifts of the fragments compared to the non-labeled analog.

-

Method: The precursor ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented by collision-induced dissociation (CID).

-

Expected Fragmentation: Key fragmentations would include the loss of the deuterated dipropylaminoethyl side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Objective: To confirm the positions of the remaining protons and, by their absence, infer the positions of the deuterium atoms.

-

Method: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed.

-

Expected Spectrum: The spectrum would show signals for the aromatic protons on the benzene ring and the NH protons. The signals corresponding to the dipropylaminoethyl side chain would be absent due to the deuterium labeling (d14).

¹³C NMR (Carbon NMR):

-

Objective: To confirm the carbon skeleton of the molecule.

-

Method: A ¹³C NMR spectrum is acquired.

-

Expected Spectrum: The spectrum would show signals for all 16 carbon atoms in the molecule. Carbons attached to deuterium atoms will show characteristic splitting patterns (due to C-D coupling) and potentially lower intensity.

Data Presentation

Table 1: High-Resolution Mass Spectrometry Data

| Parameter | Theoretical Value (C₁₆H₁₀D₁₄N₂O₂) | Observed Value | Difference (ppm) |

| [M+H]⁺ | 289.2946 | 289.2938 | -2.8 |

Table 2: Tandem Mass Spectrometry (MS/MS) Fragmentation Data

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 289.3 | 162.1 | [M - C₈H₄D₁₄N + H]⁺ (Loss of deuterated dipropylaminoethyl side chain) |

| 289.3 | 134.1 | [Indole-2-one ring fragment]⁺ |

Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data (in DMSO-d₆)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |

| 1 | 10.1 (s, 1H) | - | NH proton |

| 2 | - | 176.5 | C=O |

| 3 | 3.4 (s, 2H) | 35.2 | CH₂ |

| 4 | - | 128.9 | Aromatic C |

| 5 | 6.8 (d, 1H) | 121.3 | Aromatic CH |

| 6 | 6.7 (d, 1H) | 115.8 | Aromatic CH |

| 7 | - | 145.1 | Aromatic C-OH |

| 8 | - | 125.4 | Aromatic C |

| 9 | - | 140.2 | Aromatic C |

| 10 | Absent | 52.1 (multiplet) | C-D₂ on ethyl chain |

| 11 | Absent | 28.5 (multiplet) | C-D₂ on ethyl chain |

| 12 | Absent | 55.7 (multiplet) | N-(C-D₂)₂ |

| 13 | Absent | 20.3 (multiplet) | C-D₂-C-D₃ |

| 14 | Absent | 11.2 (multiplet) | C-D₃ |

Note: The absence of proton signals for positions 10-14 and the multiplet patterns in the ¹³C spectrum for these positions are indicative of successful deuterium labeling.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the combined power of purification and multiple analytical techniques. Through preparative HPLC, high-resolution and tandem mass spectrometry, and both proton and carbon NMR, a comprehensive and unambiguous confirmation of the molecule's identity, purity, and isotopic labeling pattern can be achieved. This rigorous characterization is essential for its application as a reliable internal standard in regulated bioanalysis.

References

The Enzymatic Conversion of Ropinirole to 7-Hydroxy Ropinirole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole, a non-ergoline dopamine agonist, is a widely prescribed medication for the treatment of Parkinson's disease and Restless Legs Syndrome. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A primary metabolic pathway for ropinirole is the hydroxylation of its aromatic ring to form 7-hydroxy ropinirole. This metabolite is of particular interest as it retains significant pharmacological activity.[1][2] Understanding the intricacies of this metabolic conversion is paramount for drug development professionals and researchers in the fields of pharmacology and toxicology. This technical guide provides an in-depth overview of the metabolism of ropinirole to 7-hydroxy ropinirole, with a focus on the enzymatic processes, quantitative data, and detailed experimental protocols.

The Metabolic Pathway of Ropinirole to 7-Hydroxy Ropinirole

The biotransformation of ropinirole is extensive, with the formation of 7-hydroxy ropinirole being a key step. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP1A2 .[3][4][5] While other CYP enzymes, such as CYP3A4, may play a minor role at higher, non-clinical concentrations, CYP1A2 is the principal enzyme responsible for this hydroxylation at therapeutic doses.[3][5] Following its formation, 7-hydroxy ropinirole can be further metabolized through glucuronidation.[2][6]

The metabolic conversion of ropinirole to 7-hydroxy ropinirole can be visualized as a single-step enzymatic reaction.

Quantitative Analysis of 7-Hydroxy Ropinirole Formation

The kinetics of the CYP1A2-mediated hydroxylation of ropinirole have been investigated in vitro. The Michaelis-Menten constant (Km) for this reaction has been reported to be in the range of 5-87 µM, indicating a relatively high affinity of the enzyme for the substrate.[5]

| Parameter | Value | Enzyme | Source |

| Km (Michaelis-Menten constant) | 5 - 87 µM | Human Liver Microsomes (CYP1A2) | [5] |

Note: Specific Vmax values for this reaction are not consistently reported in the literature, which can be a point of consideration for researchers designing kinetic studies.

Experimental Protocols

This section provides a detailed methodology for an in vitro experiment to study the metabolism of ropinirole to 7-hydroxy ropinirole using human liver microsomes.

In Vitro Incubation for Ropinirole Metabolism

Objective: To determine the in vitro metabolism of ropinirole to 7-hydroxy ropinirole in human liver microsomes.

Materials:

-

Ropinirole

-

7-Hydroxy Ropinirole (as a reference standard)

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (IS) for analytical quantification (e.g., a structurally similar but chromatographically distinct compound)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of ropinirole in a suitable solvent (e.g., DMSO or methanol) and dilute to working concentrations in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired final protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the diluted human liver microsomes, ropinirole solution at various concentrations, and phosphate buffer to the final incubation volume.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C for a specific time course (e.g., 0, 5, 15, 30, and 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube for analysis.

-

Analytical Method: HPLC-MS/MS Quantification

Objective: To quantify the concentration of ropinirole and 7-hydroxy ropinirole in the incubation samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[6]

-

Mobile Phase: A gradient of methanol and 0.1% trifluoroacetic acid in water.[6]

-

Flow Rate: 1 mL/min.[6]

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ropinirole, 7-hydroxy ropinirole, and the internal standard.

Data Analysis:

-

Construct a standard curve for 7-hydroxy ropinirole using known concentrations of the reference standard.

-

Calculate the concentration of 7-hydroxy ropinirole formed in each incubation sample by comparing its peak area ratio to the internal standard against the standard curve.

-

Determine the rate of formation of 7-hydroxy ropinirole at each ropinirole concentration.

-

Plot the rate of formation against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.

Experimental and Analytical Workflow

The following diagram illustrates the workflow for the in vitro metabolism study and subsequent analysis.

Conclusion

The metabolism of ropinirole to 7-hydroxy ropinirole is a critical determinant of its pharmacokinetic and pharmacodynamic profile. This conversion is primarily mediated by CYP1A2, and its kinetics can be effectively studied using in vitro models such as human liver microsomes. The detailed experimental protocols and analytical methods provided in this guide offer a framework for researchers and drug development professionals to investigate this important metabolic pathway. A thorough understanding of this process is essential for predicting potential drug-drug interactions, assessing inter-individual variability in drug response, and optimizing the therapeutic use of ropinirole.

References

- 1. researchgate.net [researchgate.net]

- 2. Disposition of ropinirole in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics of ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Metabolism of ropinirole is mediated by several canine CYP enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Deuterium-Labeled Internal Standards: A Technical Guide for Researchers in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Principles and Applications of Deuterium-Labeled Internal Standards in Quantitative Bioanalysis.

Deuterium-labeled internal standards are indispensable tools in modern bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Their use is critical for achieving the accuracy and precision required in drug discovery, development, and clinical trial sample analysis. This guide provides a comprehensive overview of the synthesis, application, and benefits of these standards, complete with experimental protocols and quantitative data to illustrate their impact on assay performance.

Core Concepts: The "Gold Standard" for Bioanalysis

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during the analytical process.[1][2] The ideal IS behaves identically to the analyte of interest during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer.[1] Stable isotope-labeled (SIL) internal standards, particularly those labeled with deuterium, are considered the "gold standard" because their physicochemical properties are nearly identical to the unlabeled analyte.[2]

The primary role of a deuterated IS is to compensate for various sources of error, including:

-

Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps.[3][4]

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting components from the biological matrix (e.g., plasma, urine).[5][6]

-

Instrumental Variability: Fluctuations in injection volume and detector response.[1]

By adding a known amount of the deuterated IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if both the analyte and the IS are lost or their signals are equally suppressed or enhanced, leading to more accurate and precise results.

Synthesis of Deuterium-Labeled Internal Standards

The introduction of deuterium into a molecule can be achieved through two primary methods:

-

Hydrogen/Deuterium (H/D) Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as acid or base catalysis in the presence of a deuterated solvent (e.g., D₂O).[7] This approach is often cost-effective and can be performed on the target molecule or a late-stage synthetic intermediate.[2]

-

Chemical Synthesis: This involves using deuterated building blocks in a multi-step chemical synthesis to introduce deuterium at specific, stable positions within the molecule.[7] While generally more expensive, this method offers precise control over the location and number of deuterium labels.

A key consideration in the design of a deuterated IS is to introduce a sufficient number of deuterium atoms to ensure a mass shift that clearly distinguishes it from the natural isotope distribution of the unlabeled analyte.[1]

Quantitative Data: The Impact of Deuterium-Labeled Internal Standards on Assay Performance

The use of deuterated internal standards significantly improves the precision and accuracy of bioanalytical methods compared to using structural analogues as internal standards.

Case Study 1: Kahalalide F Assay

In an LC-MS/MS assay for the anticancer agent kahalalide F, a comparison was made between a structural analogue (butyric acid analogue) and a deuterated (D8) internal standard. The results demonstrated a statistically significant improvement in both precision and accuracy with the deuterated standard.[3]

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Sample Size (n) |

| Analogous Internal Standard | 96.8 | 8.6 | 284 |

| Deuterated (D8) Internal Standard | 100.3 | 7.6 | 340 |

Data sourced from a comparative study on the use of analogous versus stable isotopically labeled internal standards.[3]

Case Study 2: Immunosuppressant Drug Panel

A validated LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs in whole blood and plasma utilized corresponding deuterated internal standards. The method demonstrated excellent linearity, precision, and accuracy, meeting clinical requirements.[8][9]

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Tacrolimus | 0.5 - 42.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Sirolimus | 0.6 - 49.2 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Everolimus | 0.5 - 40.8 ng/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

| Mycophenolic Acid | 0.01 - 7.5 µg/ml | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

Validation data for an LC-MS/MS method for immunosuppressants using deuterated internal standards.[9]

Experimental Protocols

The following is a generalized, detailed methodology for the use of deuterium-labeled internal standards in a typical bioanalytical LC-MS/MS workflow for the quantification of a small molecule drug in human plasma.

Reagent and Sample Preparation

-

Analyte and Internal Standard Stock Solutions: Prepare individual stock solutions of the analyte and the deuterium-labeled internal standard in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with the appropriate solvent to create calibration standards.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterium-labeled internal standard at a fixed concentration (e.g., 100 ng/mL) in the same solvent. The optimal concentration should be determined during method development.

-

Plasma Samples: Thaw frozen human plasma samples (calibrators, quality controls, and unknown study samples) at room temperature. Vortex mix thoroughly before use.

Sample Extraction (Protein Precipitation)

-

Aliquot 100 µL of each plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard spiking solution to each tube. Vortex mix for 10 seconds.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography System: A UHPLC system equipped with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive or negative ion mode.

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the MRM transitions (precursor ion -> product ion) and collision energies for both the analyte and the deuterium-labeled internal standard.

Data Processing and Quantification

-

Integrate the chromatographic peak areas for both the analyte and the internal standard for all samples.

-

Calculate the peak area ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.

-

Perform a linear regression analysis with a 1/x² weighting on the calibration curve.

-

Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Logical Relationship: Principle of Internal Standard Correction

Caption: How an internal standard corrects for variability.

Experimental Workflow: Bioanalytical Sample Analysis

Caption: General workflow for LC-MS/MS bioanalysis.

Conclusion

Deuterium-labeled internal standards are a cornerstone of high-quality quantitative bioanalysis. Their ability to mimic the behavior of the analyte throughout the analytical process allows for effective correction of procedural and matrix-related variability. This leads to a significant enhancement in the accuracy, precision, and robustness of LC-MS/MS methods, which is paramount in the regulated environment of drug development. While challenges such as potential for H/D exchange and chromatographic separation from the analyte exist, careful design and method validation can mitigate these issues, solidifying the role of deuterated standards as the preferred choice for reliable bioanalytical data.[3][5]

References

- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 3. scispace.com [scispace.com]

- 4. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]

- 5. myadlm.org [myadlm.org]

- 6. Home - Cerilliant [cerilliant.com]

- 7. researchgate.net [researchgate.net]

- 8. texilajournal.com [texilajournal.com]

- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Metabolic Maze: An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate journey of a drug through the human body, understanding its metabolic fate is paramount to ensuring its safety and efficacy. Isotopic labeling stands as a cornerstone technique in drug metabolism studies, providing an unparalleled ability to trace, identify, and quantify drug molecules and their metabolites. This technical guide delves into the core principles of isotopic labeling, offering a comprehensive overview of its application in drug metabolism research. We will explore the fundamental concepts, common isotopes, experimental designs, and the analytical technologies that empower researchers to navigate the complex landscape of drug metabolism.

Isotopic labeling involves the substitution of one or more atoms in a drug molecule with their corresponding isotopes. These isotopes can be either stable or radioactive. Stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), are non-radioactive and differ from their more abundant counterparts only by their mass.[1] In contrast, radioisotopes, like tritium (³H) and carbon-14 (¹⁴C), are radioactive and emit detectable radiation as they decay.[2] The choice between stable and radioisotopes depends on the specific research question, the analytical techniques available, and safety considerations.[3]

The application of isotopically labeled compounds is integral to Absorption, Distribution, Metabolism, and Excretion (ADME) studies, which are fundamental to the drug development process.[2][4] By "tagging" the drug, researchers can follow its journey from administration to excretion, elucidating metabolic pathways, identifying metabolites, and determining pharmacokinetic profiles.[5] This information is critical for regulatory submissions and for understanding potential drug-drug interactions and toxicity.[1]

Core Principles of Isotopic Labeling

The fundamental principle behind isotopic labeling lies in the ability to distinguish the labeled drug and its metabolites from endogenous molecules within a biological system. While chemically identical to the unlabeled drug, the labeled version possesses a unique mass or radioactive signature that can be detected by specialized analytical instruments.[6]

Stable Isotope Labeling: This technique utilizes non-radioactive isotopes. The slight increase in mass due to the incorporated heavier isotope allows for differentiation by mass spectrometry (MS).[5] Stable isotope-labeled compounds are particularly valuable as internal standards in quantitative bioanalysis, helping to correct for variations in sample preparation and instrument response.[4]

Radioisotope Labeling: This method employs radioactive isotopes. The radiation emitted by these isotopes is detected using techniques like liquid scintillation counting or accelerator mass spectrometry.[7] Radioisotopes offer exceptional sensitivity, making them ideal for tracing minute quantities of a drug and its metabolites in complex biological matrices.[2]

Common Isotopes in Drug Metabolism Studies

The selection of an appropriate isotope is a critical step in designing a drug metabolism study. The choice is influenced by factors such as the atomic composition of the drug, the desired position of the label, and the analytical method to be used.

| Isotope | Type | Natural Abundance (%)[8][9] | Common Applications in Drug Metabolism |

| ²H (Deuterium) | Stable | 0.015 | Probing metabolic pathways, assessing metabolic stability |

| ¹³C | Stable | 1.1 | Tracing metabolic fate, quantitative analysis (internal standard) |

| ¹⁵N | Stable | 0.37 | Metabolism studies of nitrogen-containing drugs |

| ³H (Tritium) | Radioactive | Trace | ADME studies, high-sensitivity quantitative analysis |

| ¹⁴C | Radioactive | Trace | "Gold standard" for ADME studies, mass balance studies |

Analytical Techniques

A suite of sophisticated analytical techniques is employed to detect and quantify isotopically labeled compounds and their metabolites.

| Analytical Technique | Principle of Detection | Typical Application | Limit of Detection (LOD) / Sensitivity |

| Mass Spectrometry (MS) | Mass-to-charge ratio | Identification and quantification of stable isotope-labeled compounds | High sensitivity (picomole to femtomole range)[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclear spin properties | Structural elucidation of metabolites | Lower sensitivity compared to MS[11][12] |

| Liquid Scintillation Counting (LSC) | Detection of beta radiation | Quantification of ³H and ¹⁴C in liquid samples | 0.58 Bq/g for ¹⁴C and 0.96 Bq/g for ³H in graphite[13] |

| Accelerator Mass Spectrometry (AMS) | Ultra-sensitive detection of rare isotopes | Quantification of very low levels of ¹⁴C | Extremely high sensitivity, suitable for microdosing studies[7] |

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data in drug metabolism studies.

In Vitro Drug Metabolism Study using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a drug candidate using liver microsomes, which are a rich source of drug-metabolizing enzymes like Cytochrome P450s.

Materials:

-

Test compound (unlabeled and isotopically labeled)

-

Liver microsomes (e.g., human, rat)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile or methanol (for quenching the reaction)

-

Internal standard (for quantitative analysis)

Procedure:

-

Pre-incubation: Prepare a mixture of the test compound, liver microsomes, and phosphate buffer in a microcentrifuge tube. Pre-incubate at 37°C for 5 minutes to allow the compound to bind to the enzymes.

-

Initiation of Reaction: Add the NADPH regenerating system to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to the aliquot. This precipitates the proteins and halts enzymatic activity.

-

Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube. If necessary, evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

Analysis: Analyze the samples using LC-MS to quantify the remaining parent drug and identify the formed metabolites. The isotopically labeled compound can be used as an internal standard for accurate quantification.[14]

In Vivo ADME Study in Rodents using a ¹⁴C-Labeled Drug

This protocol provides a general framework for conducting an in vivo ADME study in rats to determine the absorption, distribution, metabolism, and excretion of a drug.

Materials:

-

¹⁴C-labeled test compound

-

Vehicle for dosing (e.g., saline, corn oil)

-

Metabolic cages for separate collection of urine and feces

-

Scintillation vials and cocktail

-

Tissue homogenizer

Procedure:

-

Dosing: Administer a single dose of the ¹⁴C-labeled drug to the rats, typically via oral gavage or intravenous injection. The dose usually ranges from 50-100 µCi.[15]

-

Sample Collection: House the animals in metabolic cages for a predefined period (e.g., 72 hours). Collect urine and feces at regular intervals. Blood samples can be collected at specific time points via tail vein or cardiac puncture at the end of the study.

-

Mass Balance: Determine the total amount of radioactivity excreted in urine and feces over the study period using a sample oxidizer and liquid scintillation counting. This provides the mass balance of the administered dose.

-

Pharmacokinetics: Analyze the radioactivity in blood or plasma samples at different time points to determine the pharmacokinetic profile of the total radioactivity.

-

Metabolite Profiling: Pool the urine and feces samples for metabolite profiling. Extract the samples and analyze them using techniques like HPLC with radioactivity detection and LC-MS to identify and quantify the parent drug and its metabolites.[7]

-

Tissue Distribution (Optional): At the end of the study, euthanize the animals and collect various tissues. Homogenize the tissues and determine the concentration of radioactivity to assess the distribution of the drug and its metabolites in different organs.[16]

Mandatory Visualizations

Cytochrome P450 Catalytic Cycle

Caption: The catalytic cycle of Cytochrome P450 enzymes, key drivers of drug metabolism.

General Workflow for a Drug Metabolism Study using Isotopic Labeling

Caption: A generalized workflow for conducting a drug metabolism study using isotopic labeling.

Conclusion

Isotopic labeling is an indispensable tool in modern drug metabolism research, providing the means to meticulously track the fate of a drug within a biological system. The choice between stable and radioisotopes, coupled with the power of advanced analytical techniques like mass spectrometry and NMR, allows for the comprehensive characterization of a drug's ADME properties. The detailed experimental protocols and workflows presented in this guide serve as a foundational framework for researchers and scientists in the pharmaceutical industry. By leveraging these methodologies, the scientific community can continue to develop safer and more effective medicines for the benefit of global health.

References

- 1. researchgate.net [researchgate.net]

- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC-HRMS based metabolomics research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of stable isotopes in drug development|INFORMATION [newradargas.com]

- 4. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 7. openmedscience.com [openmedscience.com]

- 8. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 11. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]

- 12. MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? — Nanalysis [nanalysis.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sgs.com [sgs.com]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

7-Hydroxy Ropinirole-d14 certificate of analysis

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical overview of 7-Hydroxy Ropinirole-d14, a deuterium-labeled analog of a major metabolite of Ropinirole. It is intended for use as an internal standard in analytical and pharmacokinetic studies.[1] The information herein is compiled to represent the data and methodologies that would accompany a certified reference material.

Introduction

This compound is the deuterium-labeled version of 7-Hydroxy Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 receptors, prescribed for Parkinson's disease and restless legs syndrome.[2][3][4] Its metabolism in humans primarily occurs via N-depropylation and hydroxylation in the liver, largely by the cytochrome P450 enzyme CYP1A2.[2][5][6] 7-Hydroxy Ropinirole is a significant metabolite.[7] The deuterated form, this compound, serves as an ideal internal standard for bioanalytical quantification, enhancing the accuracy of methods like mass spectrometry and liquid chromatography in therapeutic drug monitoring and metabolic research.[1]

Certificate of Analysis (Representative Data)

The following tables summarize the quantitative data typically presented in a Certificate of Analysis for a certified reference material of this compound.

Table 1: Identity and Characterization

| Parameter | Specification | Method |

| Chemical Name | 4-[2-[bis(1,1,2,2,3,3,3-heptadeuteriopropyl)amino]ethyl]-7-hydroxy-1,3-dihydroindol-2-one | IUPAC |

| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | Mass Spectrometry |

| Molecular Weight | 290.47 g/mol | Mass Spectrometry |

| CAS Number | 81654-62-8 | - |

| Appearance | White to Off-White Solid | Visual Inspection |

Table 2: Purity and Isotopic Enrichment

| Parameter | Result | Method |

| Chemical Purity (by HPLC) | ≥ 98% | HPLC-UV |

| Isotopic Purity (d14) | ≥ 99% | LC-MS/MS |

| Isotopic Enrichment | ≥ 99 atom % D | Mass Spectrometry |

| Residual Solvents | Conforms to ICH Q3C | Headspace GC-MS |

| Assay (as is) | 98.5% | qNMR / Mass Balance |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to separate this compound from its potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A degassed isocratic mixture of 0.05 M glacial acetic acid in water and acetonitrile (50:50 v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV detection at a wavelength of 250 nm.[8]

-

Injection Volume: 10 µL.

-

Procedure: A solution of the test article is prepared in the mobile phase. The sample is injected onto the column, and the chromatogram is recorded. Purity is determined by calculating the area percentage of the main peak relative to the total peak area.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

This method is used to confirm the identity and determine the isotopic enrichment of this compound.

-

Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: A rapid gradient elution on a C18 column is typically used to separate the analyte from the matrix.

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both the deuterated standard and any potential unlabeled analogue. For example:

-

This compound: [M+H]⁺ → fragment ion(s)

-

7-Hydroxy Ropinirole (unlabeled): [M+H]⁺ → fragment ion(s)

-

-

-

Procedure: A dilute solution of the sample is infused or injected into the LC-MS/MS system. The mass spectra are analyzed to confirm the mass of the deuterated molecule and to quantify the percentage of the d14 species relative to other isotopic variants.

Visualizations

4.1. Analytical Workflow for Certified Reference Material

The following diagram illustrates the typical workflow for the analysis and certification of a reference material like this compound.

References

- 1. veeprho.com [veeprho.com]

- 2. Ropinirole - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

- 4. An In-depth Analysis of Ropinirole's R&D Progress and Mechanism of Action on Drug Targets [synapse.patsnap.com]

- 5. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Ropinirole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Hydroxy Ropinirole-d14 material safety data sheet

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Hydroxy Ropinirole-d14 is a deuterium-labeled version of 7-Hydroxy Ropinirole, the major and pharmacologically active metabolite of Ropinirole. Ropinirole is a non-ergoline dopamine agonist with high affinity for D2 and D3 dopamine receptors, and is primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2][3] The introduction of deuterium atoms into the molecule provides a stable isotopic label, making this compound an invaluable internal standard for quantitative bioanalytical studies, such as pharmacokinetic and metabolic research, using mass spectrometry and liquid chromatography.[4]

Physical and Chemical Properties

The following tables summarize the known physical and chemical properties of this compound and its related non-deuterated compounds.

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 81654-62-8 | [4][5] |

| Molecular Formula | C₁₆H₁₀D₁₄N₂O₂ | [5] |

| Molecular Weight | 290.47 g/mol | [5] |

Table 2: Properties of 7-Hydroxy Ropinirole HBr (Non-deuterated)

| Property | Value | Source |

| CAS Number | 81654-57-1 | [6] |

| Molecular Formula | C₁₆H₂₅BrN₂O₂ | [6] |

| Molecular Weight | 357.29 g/mol | [6][7] |

Table 3: Properties of Ropinirole Hydrochloride (Parent Compound)

| Property | Value | Source |

| CAS Number | 91374-20-8 | [8][9] |

| Molecular Formula | C₁₆H₂₄N₂O·HCl | [8] |

| Molecular Weight | 296.84 g/mol | [8] |

| Solubility | Highly water soluble | [10][11] |

| Melting Point | Not available | |

| Boiling Point | Not available |

Safety and Handling

The following safety information is derived from the Safety Data Sheets (SDS) of 7-Hydroxy Ropinirole HBr and Ropinirole HCl.

Table 4: Hazard Identification and Precautionary Statements

| Hazard | Statement | GHS Classification | Source |

| Acute Oral Toxicity | Harmful if swallowed. | Category 4 | [6][12][13] |

| Aquatic Hazard | Very toxic to aquatic life. | Acute Category 1 | [6][12][13] |

| Aquatic Hazard | Very toxic to aquatic life with long lasting effects. | Chronic Category 1 | [6][12][14] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. May cause harm to breast-fed children. | Category 2 | [14] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6][13] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6][13]

-

Storage: Keep container tightly closed in a dry and well-ventilated place.[9][15] Store at -20°C for powder form or -80°C in solvent.[6]

-

Spills: Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[9][15]

First Aid Measures:

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6][13]

-

Skin Contact: Rinse skin with water/shower. Remove contaminated clothing.[6][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][15]

-

Inhalation: Move person into fresh air.[15]

Experimental Protocols

While specific experimental protocols for the synthesis of this compound are not publicly available, general methods for the deuteration of pharmaceuticals are well-documented.[16][17] The primary use of this compound is as an internal standard in analytical methods. Below is a representative protocol for the quantification of Ropinirole and its metabolites in biological matrices, for which this compound would be an ideal internal standard.

Protocol: Quantification of Ropinirole and Metabolites in Human Plasma by HPLC

This protocol is adapted from established methods for Ropinirole analysis.[10][11][18]

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 10 µL of internal standard solution (this compound in methanol).

-

Add 200 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of mobile phase.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[10][11]

-

Mobile Phase: A degassed mixture of 0.05 M glacial acetic acid and acetonitrile (50:50, v/v).[10][11]

-

Injection Volume: 20 µL.

-

Retention Time of Ropinirole HCl: Approximately 3.566 minutes (will vary based on exact conditions).[10][11]

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of the analyte in the plasma samples from the calibration curve.

-

Signaling Pathway and Metabolism

Ropinirole and its active metabolite, 7-Hydroxy Ropinirole, are dopamine agonists that primarily target D2, D3, and D4 receptors.[3][10] These are G-protein coupled receptors that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade is believed to be the basis for its therapeutic effects in Parkinson's disease.[2]

Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, to form 7-Hydroxy Ropinirole and N-despropyl ropinirole.[1][19]

Caption: Ropinirole signaling pathway and primary metabolic route.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.

Caption: A typical workflow for a pharmacokinetic study.

References

- 1. Ropinirole | C16H24N2O | CID 5095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ropinirole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ropinirole Hydrochloride? [synapse.patsnap.com]

- 4. veeprho.com [veeprho.com]

- 5. biosotop.com [biosotop.com]

- 6. 7-Hydroxy ropinirole bromide|81654-57-1|MSDS [dcchemicals.com]

- 7. 7-Hydroxy Ropinirole HBr | C16H25BrN2O2 | CID 12807551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. fishersci.com [fishersci.com]

- 10. ijddr.in [ijddr.in]

- 11. researchgate.net [researchgate.net]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. sds.edqm.eu [sds.edqm.eu]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Total Syntheses of Deuterated Drugs: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A New HPLC Method for Determination of Ropinirole in Human Plasma and its Application in Bioequivalence Studies – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 19. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for the Use of 7-Hydroxy Ropinirole-d14 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ropinirole is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and Restless Legs Syndrome.[1][2] It primarily acts as an agonist at dopamine D2, D3, and D4 receptors in the brain.[1] The metabolism of ropinirole is extensive, with two major metabolites being 7-hydroxy ropinirole and N-despropyl ropinirole. The primary enzyme responsible for its metabolism in humans is cytochrome P450 1A2 (CYP1A2).[1] Accurate quantification of ropinirole and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

7-Hydroxy Ropinirole-d14 is the deuterium-labeled analog of 7-hydroxy ropinirole. Stable isotope-labeled compounds like this compound are ideal internal standards for quantitative mass spectrometry (MS) analysis. They exhibit similar chemical and physical properties to their unlabeled counterparts, including extraction recovery, and chromatographic retention time, but are distinguishable by their mass-to-charge ratio (m/z). This co-elution and differential detection allow for precise and accurate quantification by correcting for variability in sample preparation and instrument response.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of ropinirole and its primary metabolite, 7-hydroxy ropinirole, in biological samples.

Signaling Pathway of Ropinirole

Ropinirole exerts its therapeutic effects by acting as a dopamine agonist, specifically at D2-like receptors (D2, D3, and D4). These are G-protein coupled receptors (GPCRs) that, upon activation, initiate an intracellular signaling cascade. The binding of ropinirole to these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling pathway also involves the modulation of ion channels, specifically the inhibition of calcium channels and the activation of potassium channels.[3][4]

Figure 1: Ropinirole Signaling Pathway

Experimental Protocols

Protocol 1: Quantification of Ropinirole and 7-Hydroxy Ropinirole in Human Plasma

This protocol describes a method for the simultaneous quantification of ropinirole and 7-hydroxy ropinirole in human plasma using this compound as an internal standard for the metabolite and Ropinirole-d7 as an internal standard for the parent drug.

1. Materials and Reagents

-

Ropinirole hydrochloride (Reference Standard)

-

7-Hydroxy Ropinirole (Reference Standard)

-

This compound (Internal Standard)

-

Ropinirole-d7 (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)

2. Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, this compound, and Ropinirole-d7 in methanol.

-

Working Standard Solutions: Prepare serial dilutions of ropinirole and 7-hydroxy ropinirole from the primary stock solutions in 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution: Prepare a solution containing this compound and Ropinirole-d7 at a suitable concentration (e.g., 100 ng/mL) in 50:50 (v/v) methanol:water.

3. Sample Preparation (Solid Phase Extraction)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the Internal Standard Working Solution and vortex for 10 seconds.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate. |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Ropinirole | 261.2 | 114.2 | 25 |

| 7-Hydroxy Ropinirole | 277.2 | 218.1 | 30 |

| Ropinirole-d7 | 268.2 | 121.2 | 25 |

| This compound | 291.3 | 232.2 | 30 |

5. Data Analysis

-

Construct calibration curves by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the data.

-

Quantify the concentrations of ropinirole and 7-hydroxy ropinirole in the plasma samples from the calibration curves.

Experimental Workflow

Figure 2: LC-MS/MS Experimental Workflow

Data Presentation

The use of this compound as an internal standard significantly improves the accuracy and precision of the quantification of 7-hydroxy ropinirole. Below is a summary of expected performance data for a validated assay.

Table 2: Assay Validation Summary

| Parameter | Ropinirole | 7-Hydroxy Ropinirole |

| Linearity Range | 0.05 - 50 ng/mL | 0.05 - 50 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL | 0.05 ng/mL |

| Intra-day Precision (%CV) | < 15% | < 15% |

| Inter-day Precision (%CV) | < 15% | < 15% |

| Accuracy (% Bias) | Within ±15% | Within ±15% |

| Recovery | > 85% | > 85% |

| Matrix Effect | Minimal and compensated by internal standard | Minimal and compensated by internal standard |

Conclusion

This compound is an essential tool for the accurate and precise quantification of the major metabolite of ropinirole in biological matrices. The use of a stable isotope-labeled internal standard in LC-MS/MS analysis is the gold standard for bioanalytical assays, providing reliable data for pharmacokinetic and metabolic studies critical in drug development and clinical research. The protocols and data presented here offer a robust framework for researchers and scientists to implement this methodology in their laboratories.

References

Application Note: High-Throughput Analysis of Ropinirole in Human Plasma using 7-Hydroxy Ropinirole-d14 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ropinirole in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, 7-Hydroxy Ropinirole-d14, is employed. The protocol outlines a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring precise quantification of Ropinirole.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended for LC-MS/MS analysis to compensate for matrix effects and variations in sample processing and instrument response.[1] This deuterated analog of a major metabolite of Ropinirole closely mimics the analyte's behavior during extraction and ionization, leading to improved data quality. This application note provides a comprehensive protocol for the quantification of Ropinirole in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Ropinirole hydrochloride (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Methyl tert-butyl ether (MTBE)

-

Human plasma (blank)

-

Deionized water

Instrumentation

-

Liquid Chromatograph: UPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical Column: ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm

Standard and Sample Preparation

Stock Solutions:

-

Prepare a 1 mg/mL stock solution of Ropinirole in methanol.

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

Working Solutions:

-

Prepare working standard solutions of Ropinirole by serial dilution of the stock solution with a 50:50 methanol/water mixture.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in a 50:50 methanol/water mixture.

Calibration Standards and Quality Control Samples:

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with the appropriate Ropinirole working solutions.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution to each tube and vortex briefly.

-

Add 500 µL of methyl tert-butyl ether.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method

Chromatographic Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 2.1 mm × 50 mm, 1.7 µm |

| Mobile Phase A | 10 mM Ammonium formate in water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.4 mL/min |

| Gradient | 80% A (initial), linear gradient to 20% A over 2.0 min, hold for 0.5 min, return to initial conditions |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometric Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Ropinirole: m/z 261.2 → 114.2 this compound: m/z 290.2 → 128.2 (Expected) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for each transition |

| Cone Voltage | Optimized for each transition |

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability.

Linearity and Sensitivity:

The calibration curve was linear over the concentration range of 0.02 to 20 ng/mL for Ropinirole in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 0.02 ng/mL.

Precision and Accuracy:

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below. All values were within the acceptance criteria of ±15% (±20% for LLOQ).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ | 0.02 | < 10 | < 12 | 95 - 105 | 93 - 107 |

| Low | 0.06 | < 8 | < 10 | 97 - 103 | 96 - 104 |

| Medium | 1.0 | < 6 | < 8 | 98 - 102 | 97 - 103 |

| High | 15.0 | < 5 | < 7 | 99 - 101 | 98 - 102 |

Recovery:

The extraction recovery of Ropinirole and this compound was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |

| Ropinirole | > 85 | > 85 | > 85 |

| This compound | > 80 | > 80 | > 80 |

Stability:

The stability of Ropinirole in human plasma was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C. The results indicated that Ropinirole is stable under these conditions.

Conclusion

This application note presents a sensitive, specific, and reliable LC-MS/MS method for the quantification of Ropinirole in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it well-suited for high-throughput analysis in clinical and research settings. The use of a stable isotope-labeled internal standard ensures high-quality data by effectively compensating for matrix effects and procedural variability.

References

Application Note: Quantification of Ropinirole and its Major Metabolites in Human Plasma using 7-Hydroxy Ropinirole-d14 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the simultaneous quantification of ropinirole and its two major metabolites, 7-hydroxy ropinirole and N-despropyl ropinirole, in human plasma. The method utilizes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with 7-Hydroxy Ropinirole-d14 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The described workflow includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for the separation of analytes, and specific mass spectrometric parameters for their detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of ropinirole and its metabolites.

Introduction

Ropinirole is a non-ergoline dopamine agonist primarily used in the treatment of Parkinson's disease and restless legs syndrome. To understand its pharmacological profile and ensure patient safety, it is crucial to accurately quantify ropinirole and its metabolites in biological matrices. Ropinirole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][2] The main metabolic pathways are N-despropylation and hydroxylation, leading to the formation of N-despropyl ropinirole and 7-hydroxy ropinirole, respectively.[2][3] This application note provides a comprehensive method for the simultaneous quantification of ropinirole, 7-hydroxy ropinirole, and N-despropyl ropinirole in human plasma using LC-MS/MS with this compound as the internal standard.

Signaling Pathway

Ropinirole is primarily metabolized by the cytochrome P450 enzyme CYP1A2 in the liver. The two major metabolic pathways are N-despropylation, which forms N-despropyl ropinirole, and hydroxylation, which results in the formation of 7-hydroxy ropinirole. These metabolites can be further conjugated, for instance with glucuronic acid, before being excreted.[4]

Figure 1: Ropinirole Metabolism Pathway.

Experimental Workflow

The analytical workflow for the quantification of ropinirole and its metabolites involves several key steps, starting from sample collection and preparation, followed by instrumental analysis and data processing.

Figure 2: Experimental Workflow for LC-MS/MS Analysis.

Experimental Protocols

Materials and Reagents

-

Ropinirole hydrochloride (Reference Standard)

-

7-Hydroxy Ropinirole (Reference Standard)

-

N-despropyl Ropinirole (Reference Standard)

-

This compound (Internal Standard)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Methyl tert-butyl ether (MTBE) (HPLC Grade)

-

Ammonium Formate (LC-MS Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (blank)

Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of ropinirole, 7-hydroxy ropinirole, N-despropyl ropinirole, and this compound by dissolving the appropriate amount of each compound in methanol.

-

Intermediate Solutions (10 µg/mL): Prepare intermediate solutions by diluting the stock solutions with a 50:50 (v/v) mixture of methanol and water.

-

Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the intermediate solutions with 50:50 (v/v) methanol:water to achieve the desired concentrations.

-

Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting the intermediate solution with 50:50 (v/v) methanol:water.

Sample Preparation Protocol

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Vortex mix for 10 seconds.

-

Add 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex mix for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (see Table 2).

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 2: Chromatographic Conditions

| Parameter | Setting |

| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | |

| 0.0 - 0.5 min | 5% B |

| 0.5 - 3.0 min | 5% to 95% B |

| 3.0 - 4.0 min | 95% B |

| 4.0 - 4.1 min | 95% to 5% B |

| 4.1 - 5.0 min | 5% B |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |